molecular formula C7H14N4 B13150382 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine

Cat. No.: B13150382
M. Wt: 154.21 g/mol
InChI Key: QFILYQHRFVFONG-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine typically involves the reaction of imidazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine can be compared with other similar compounds, such as:

    1-[2-(Dimethylamino)ethyl]-1h-tetrazole-5-thiol: This compound has a similar structure but contains a tetrazole ring instead of an imidazole ring. It is used in different applications, such as in the synthesis of pharmaceuticals and agrochemicals.

    2-(Dimethylamino)ethyl methacrylate: This compound is used in the production of polymers and has applications in coatings, adhesives, and sealants.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]imidazol-2-amine

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-9-7(11)8/h3-4H,5-6H2,1-2H3,(H2,8,9)

InChI Key

QFILYQHRFVFONG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CN=C1N

Origin of Product

United States

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